molecular formula C19H17N5 B5441540 N'-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide

N'-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide

Cat. No.: B5441540
M. Wt: 315.4 g/mol
InChI Key: LXEAHHMLFOXHMY-HZHRSRAPSA-N
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Description

N’-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide is a complex organic compound that belongs to the class of pyridine derivatives These compounds are known for their diverse chemical properties and wide range of applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide typically involves the condensation of pyridine-2-carboxylic acid with an appropriate amine. One common method includes the reaction of pyridine-2-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylpyridine-2-carboxamide
  • N-phenylpyridine-2-carboximidamide
  • N-phenylpyridine-2-carboxylic acid

Uniqueness

N’-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide is unique due to its specific structural features, such as the presence of both phenyl and pyridine groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-phenyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-15(17-11-5-7-13-20-17)23-24-19(18-12-6-8-14-21-18)22-16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEAHHMLFOXHMY-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=NC1=CC=CC=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=NC1=CC=CC=C1)C2=CC=CC=N2)/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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